molecular formula C10H13NO3 B1345956 3-Methyl-l-tyrosine CAS No. 2370-57-2

3-Methyl-l-tyrosine

Cat. No. B1345956
CAS RN: 2370-57-2
M. Wt: 195.21 g/mol
InChI Key: MQHLULPKDLJASZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-L-tyrosine is a derivative of the amino acid tyrosine . It has a molecular formula of C10H13NO3 and an average mass of 195.215 Da . It is a white to off-white powder and is slightly soluble in methanol and insoluble in chloroform .


Molecular Structure Analysis

The molecular structure of 3-Methyl-L-tyrosine consists of a benzene ring with a hydroxyl group and a methyl group attached, along with an amino acid chain . The exact 3D structure can be found in databases like ChemSpider .


Chemical Reactions Analysis

3-Methyl-L-tyrosine is involved in enzymatic reactions. For instance, it has been reported that SfmD, a heme-dependent enzyme, utilizes dioxygen and ascorbate for a single-oxygen insertion into 3-methyl-L-tyrosine .


Physical And Chemical Properties Analysis

3-Methyl-L-tyrosine is a white to off-white powder . It has a molecular weight of 195.22 g/mol and a molecular formula of C10H13NO3 . It is very slightly soluble in methanol and insoluble in chloroform .

Scientific Research Applications

Tumor Imaging and Diagnostic Evaluation

  • PET Radiotracer for Tumor Imaging : 3-Methyl-l-tyrosine derivatives, specifically l-3-18F-α-methyl tyrosine (18F-FAMT), have been developed as PET radiotracers for tumor imaging. Clinical studies have shown their effectiveness in predicting prognosis and differentiating malignant tumors from benign lesions. These derivatives exhibit high cancer specificity, especially in peripheral organs, compared to other amino acid PET tracers and 18F-FDG. Their uptake is strongly correlated with the expression of L-type amino acid transporter 1 (LAT1), a system highly upregulated in cancers (Wiriyasermkul et al., 2012).

  • Clinical Applications in Brain Tumors : 3-Iodo-alpha-methyl-L-tyrosine (IMT) is another derivative that has shown significant uptake in brain tumors. It is particularly valuable for the diagnostic evaluation and therapy planning of patients with cerebral gliomas. The uptake mechanisms and its clinical applications in this context have been a subject of research, demonstrating its potential in nuclear medicine (Langen et al., 2002).

Research in Amino Acid Transport and Cell Biology

  • Transport Mechanisms in Cancer Cells : Studies on specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 have explained its specificity to malignant tumors in imaging. These studies have established the compound as a LAT1-specific molecular probe, which is crucial for monitoring the expression of potential tumor biomarkers. This research aids in understanding the cellular uptake mechanisms in cancer cells (Wei et al., 2016).

  • Applications in Dopamine Biochemistry : Radiofluorinated L-m-Tyrosines, such as 6-[18F]fluoro-L-m-tyrosine (6-FMT), have been compared with other analogs for their kinetic and biochemical behaviors in monkeys and rodents. These compounds are significant for studying dopaminergic mechanisms in the central nervous system, potentially aiding in research on neurological conditions (Barrio et al., 1996).

Enzymatic and Biochemical Studies

  • Effects on L-Amino Acid Oxidase Activity : The impact of methylated derivatives of L-tyrosine, including α-methyl-L-tyrosine, on L-amino acid oxidase activity has been investigated. These studies are significant in understanding the biological activity of L-amino acid oxidase, which has implications in cell apoptosis and antibacterial properties. Such research can contribute to the development of diagnostic and therapeutic strategies in oncology (Pająk, 2020).

Chemical Synthesis and Industrial Applications

  • Fluorination and Synthesis of Derivatives : Research on the selectivity of elemental fluorine towards L-tyrosine and L-α-methyltyrosine in acidic media has been conducted. This research is important for the synthesis of fluorinated tyrosine derivatives, which are useful tracers for medical imaging with positron emission tomography. The development of efficient synthesis methods for these derivatives is critical for their application in medical diagnostics (Vasdev et al., 2001).

Safety And Hazards

Safety data sheets suggest that 3-Methyl-L-tyrosine should be handled with care to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Recent advances in enzyme-catalyzed L-tyrosine derivatization have been summarized, highlighting relevant strategies involved in L-tyrosine derivatives biosynthesis . The future perspectives on industrial applications of L-tyrosine derivatization are promising .

properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHLULPKDLJASZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946503
Record name 3-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-l-tyrosine

CAS RN

2370-57-2
Record name Methyl-3-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-l-tyrosine
Reactant of Route 2
3-Methyl-l-tyrosine
Reactant of Route 3
3-Methyl-l-tyrosine
Reactant of Route 4
3-Methyl-l-tyrosine
Reactant of Route 5
3-Methyl-l-tyrosine
Reactant of Route 6
3-Methyl-l-tyrosine

Citations

For This Compound
58
Citations
A Dennig, E Busto, W Kroutil, K Faber - Acs Catalysis, 2015 - ACS Publications
… Instead of analytically pure arenes, crude aromatic gasoline blends containing toluene were used to yield 3-methyl-l-tyrosine in excellent yield (2 g L –1 ) and >97% ee. …
Number of citations: 62 pubs.acs.org
I Shin, I Davis, K Nieves-Merced, Y Wang… - Chemical …, 2021 - pubs.rsc.org
… for a single-oxygen insertion into 3-methyl-L-tyrosine. Catalytic assays using ascorbate … from the iron ion in response to substrate 3-methyl-L-tyrosine binding or chemical reduction by a …
Number of citations: 5 pubs.rsc.org
WL GREEN - Endocrinology, 1968 - academic.oup.com
… from these data were for L-tyrosine, 1.4 XlO~3M, and for 3-methyl-L-tyrosine (assuming the D-form is inactive), 8.8 XlO~4M. Results with the more potent inhibitors are depicted in Fig. 2; …
Number of citations: 54 academic.oup.com
S Rajput, KJ McLean, H Poddar… - Journal of Medicinal …, 2019 - ACS Publications
A series of analogues of cyclo(l-tyrosyl-l-tyrosine), the substrate of the Mycobacterium tuberculosis enzyme CYP121, have been synthesized and analyzed by UV–vis and electron …
Number of citations: 17 pubs.acs.org
H Chen, CT Walsh - Chemistry & biology, 2001 - cell.com
Background: Coumarin group antibiotics, such as novobiocin, coumermycin A 1 and clorobiocin, are potent inhibitors of DNA gyrase. These antibiotics have been isolated from various …
Number of citations: 235 www.cell.com
EB Watkins, RS Phillips - SYNTHESIS AND KINETIC EVALUATION … - search.proquest.com
The development of methods for synthesizing optically pure natural and unnatural a-amino acids has been the subject of numerous studies published within the last 20 years (…
Number of citations: 0 search.proquest.com
RT Carr, S Balasubramanian, PCD Hawkins… - Biochemistry, 1995 - ACS Publications
… reaction of RLPAH (Figure 2) were 3-methyl-L-tyrosine, the expected NIH shifted product, and … Furthermore, the product ratio of 4-hydroxymethylL-phenylalanine to 3-methyl-L-tyrosine is …
Number of citations: 50 pubs.acs.org
RS Phillips, B Jones, S Nash - ChemBioChem, 2022 - Wiley Online Library
… However, 3-bromo and 3-methyl-L-tyrosine have been reported previously to be poor substrates (∼2-3 %) for wild type TPL using a discontinuous colorimetric reaction for pyruvate. …
I Crnovcic, R Süssmuth, U Keller - Biochemistry, 2010 - ACS Publications
… We thank Florian Oldach from this Institute for MS of 3-methyl-l-tyrosine. This work was supported by the Deutsche Forschungsgemeinschaft Grants Ke 452/8-4 and Ke 452/11-4 (…
Number of citations: 26 pubs.acs.org
Y Wang, I Davis, I Shin, H Xu, A Liu - Journal of the American …, 2021 - ACS Publications
… (56−58) Recently, SfmD as a 3-methyl-l-tyrosine hydroxylase involved in the biosynthesis of saframycin has been identified and structurally resembles the TDO superfamily enzymes. (59…
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.